molecular formula C40H30N2O11 B8136419 HKPerox-1

HKPerox-1

Cat. No.: B8136419
M. Wt: 714.7 g/mol
InChI Key: WOSPPMBMPHNEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

HKPerox-1 is synthesized through a series of chemical reactions involving the coupling of halogen- or triflate-substituted fluorophores with a carbamate sensing moiety, or the addition of isocyanate-substituted fluorophores to a benzyl alcohol sensing moiety . The synthetic route typically involves the following steps:

  • Preparation of the fluorophore precursor.
  • Coupling or addition reaction to introduce the sensing moiety.
  • Purification and characterization of the final product.

Chemical Reactions Analysis

HKPerox-1 undergoes specific reactions with hydrogen peroxide, leading to a fluorescence change that allows for the detection and quantification of H₂O₂. The primary reaction mechanism involves the Payne/Dakin reaction, where hydrogen peroxide reacts with trichloroacetonitrile to form a peroxyimidic acid, which then reacts with salicylaldehyde to produce a catechol . This reaction is highly selective for hydrogen peroxide and does not significantly react with other reactive oxygen species.

Common reagents and conditions used in these reactions include:

  • Trichloroacetonitrile
  • Salicylaldehyde
  • Physiological pH conditions

The major product formed from these reactions is a fluorescent catechol derivative that emits green fluorescence upon excitation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of HKPerox-1 involves its selective reaction with hydrogen peroxide through the Payne/Dakin reaction. Upon exposure to hydrogen peroxide, this compound undergoes a chemical transformation that results in the formation of a fluorescent catechol derivative . This fluorescence change allows for the real-time detection and quantification of hydrogen peroxide levels in living cells.

The molecular targets and pathways involved in this process include:

Properties

IUPAC Name

(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSPPMBMPHNEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N2O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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